(1-(Pyrazin-2-yl)azetidin-3-yl)methanol
Overview
Description
(1-(Pyrazin-2-yl)azetidin-3-yl)methanol is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is also known by its synonym, 3-Azetidinemethanol, 1-(2-pyrazinyl)- . This compound features a pyrazine ring attached to an azetidine ring, which is further connected to a methanol group.
Preparation Methods
Nucleophilic substitution reactions: Pyrazine derivatives can undergo nucleophilic substitution with azetidine intermediates.
Cyclization reactions: Formation of the azetidine ring can be achieved through cyclization of appropriate precursors.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
(1-(Pyrazin-2-yl)azetidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazine ring, where electrophilic or nucleophilic substitution can occur.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-(Pyrazin-2-yl)azetidin-3-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (1-(Pyrazin-2-yl)azetidin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions, while the azetidine ring may provide structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to (1-(Pyrazin-2-yl)azetidin-3-yl)methanol include other pyrazine and azetidine derivatives. These compounds share structural features but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:
(1-(Pyrazin-2-yl)azetidine-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a methanol group.
(1-(Pyrazin-2-yl)azetidin-3-amine): Similar structure but with an amine group instead of a methanol group.
Properties
IUPAC Name |
(1-pyrazin-2-ylazetidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-6-7-4-11(5-7)8-3-9-1-2-10-8/h1-3,7,12H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDLHXRVOVIPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287114 | |
Record name | 3-Azetidinemethanol, 1-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420969-03-4 | |
Record name | 3-Azetidinemethanol, 1-(2-pyrazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420969-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinemethanol, 1-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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